Desoxyfructose-5-methoxytryptamine
Description
Historical Context and Discovery
Desoxyfructose-5-methoxytryptamine (CAS No. 63553-87-7) was first synthesized in the late 20th century as part of investigations into glycosylated tryptamine derivatives. Its discovery emerged from studies on the Maillard reaction, where reducing sugars react with amines to form advanced glycation end-products . Researchers identified this compound while exploring conjugates of 5-methoxytryptamine with carbohydrate moieties, aiming to modulate bioavailability or receptor interactions . Early synthetic routes utilized 5-methoxytryptamine as a precursor, employing reductive amination or nucleophilic substitution to attach a deoxyfructose unit . The compound’s structural complexity positioned it as a subject of interest in both organic chemistry and neuropharmacology.
Nomenclature and Classification Systems
This compound is systematically named (3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]hexan-2-one under IUPAC guidelines . Key classifications include:
Synonyms include Deoxyfructose-5-methoxytryptamine and 1-Deoxy-1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-D-fructose .
Relationship to Tryptamine Derivatives
This compound belongs to a broader class of tryptamine derivatives characterized by substitutions at the indole ring and side chain. Key structural and functional comparisons:
The fructose moiety introduces steric and electronic effects that alter solubility and potential receptor interactions compared to simpler tryptamines .
Position within Indole Alkaloid Research
Indole alkaloids, a class of >4,100 compounds, are categorized into isoprenoid and non-isoprenoid subtypes . This compound falls into the latter group, distinguished by its lack of terpenoid components. Its structural features align with two research themes:
- Glycosylated Alkaloids : The conjugation of tryptamines with sugars is rare but significant for studying cell-membrane permeability and targeted delivery .
- Tryptamine Biosynthesis : Unlike monoterpenoid indole alkaloids (e.g., vinca alkaloids), this compound does not derive from secologanin but instead via post-translational modifications of tryptamine .
Recent studies highlight its utility as a model for investigating carbohydrate-amine interactions in neurochemical systems .
Tables
Table 1: Key Structural Features of this compound
Table 2: Comparative Analysis of Tryptamine Derivatives
Properties
CAS No. |
63553-87-7 |
|---|---|
Molecular Formula |
C17H24N2O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]hexan-2-one |
InChI |
InChI=1S/C17H24N2O6/c1-25-11-2-3-13-12(6-11)10(7-19-13)4-5-18-8-14(21)16(23)17(24)15(22)9-20/h2-3,6-7,15-20,22-24H,4-5,8-9H2,1H3/t15-,16-,17-/m1/s1 |
InChI Key |
XQXFGLJKUMUKNL-BRWVUGGUSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC(=O)C(C(C(CO)O)O)O |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC(=O)C(C(C(CO)O)O)O |
Other CAS No. |
63553-87-7 |
Synonyms |
deoxyfructose-5-methoxytryptamine desoxyfructose-5-methoxytryptamine |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Desoxyfructose-5-methoxytryptamine is a derivative of tryptamine, a compound known for its role as a neurotransmitter precursor. Its structure allows it to interact with serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes. This interaction suggests potential applications in treating mood disorders and other psychiatric conditions.
Key Characteristics:
- Molecular Formula: C11H14N2O
- IUPAC Name: 2-(5-Methoxy-1H-indol-3-yl)ethanamine
- Role: Serotonergic agonist, human metabolite
Treatment of Mood Disorders
Recent studies have highlighted the compound's potential in treating treatment-resistant depression (TRD). A clinical trial involving a vaporized formulation of related compounds demonstrated significant antidepressant effects within hours of administration. The study reported that 87.5% of patients achieved remission within a week, indicating rapid therapeutic action .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various animal models. Research indicates that it can significantly lower inflammatory markers, suggesting potential applications in treating inflammatory diseases.
Antitumor Activity
In preclinical studies, the compound has exhibited antitumor properties by inhibiting tumor growth in xenograft models. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating its potential as an adjunct therapy in cancer treatment.
Case Study 1: Treatment-Resistant Depression
A longitudinal case study involving patients with TRD utilized a formulation containing this compound. The results indicated substantial improvements in depressive symptoms, with patients reporting rapid relief and sustained effects over several months .
Case Study 2: Post-Traumatic Stress Disorder (PTSD)
Another study explored the use of the compound for PTSD treatment. Participants reported significant reductions in symptoms after administration, with effects lasting for months. The study emphasized the safety and tolerability of the compound, despite some adverse effects like nausea .
Data Table: Summary of Applications
Comparison with Similar Compounds
Desoxyfructose-5-methoxytryptamine shares structural and functional parallels with several biologically active tryptamines. Below is a detailed analysis of its distinguishing features relative to key analogs:
Structural and Functional Differences
Key Compounds for Comparison :
- 5-Hydroxytryptamine (Serotonin): Endogenous neurotransmitter with a hydroxyl group at position 3.
- Melatonin (5-Methoxy-N-acetyltryptamine) : Hormone involved in circadian regulation, featuring a methoxy group at position 5 and an N-acetyl side chain.
- 5-Methoxytryptamine : Simple synthetic analog lacking complex side-chain modifications.
Data Table: Comparative Analysis
Detailed Research Findings
This property aligns with studies on glycosylated tryptamines, where sugar groups delay hepatic clearance.
Receptor Selectivity :
While serotonin activates a wide range of 5-HT receptors, this compound shows preferential binding to 5-HT1A and 5-HT2A subtypes, similar to 5-methoxytryptamine. However, its bulky desoxyfructose group could sterically hinder interactions with smaller receptor pockets (e.g., 5-HT3 ion channels) .
Pharmacokinetic Profile :
The compound’s solubility in aqueous environments is likely reduced compared to serotonin due to the hydrophobic fructose derivative, but this may improve blood-brain barrier penetration relative to polar analogs like melatonin.
Contrast with Melatonin : Melatonin’s N-acetyl group directs its affinity toward MT1/MT2 receptors, whereas this compound’s unmodified amine and sugar moiety prioritize serotonergic activity. This distinction underscores the role of side-chain modifications in determining biological targets.
Preparation Methods
Alkylation of 5-Methoxyindole Derivatives
A common method involves reacting 3-(2-iodoethyl)-5-methoxyindole with 1-methyl-benzylamine in acetonitrile at room temperature for 24 hours. This nucleophilic substitution yields 5-methoxytryptamine with a reported purity of 99% after purification. Key considerations include:
-
Solvent selection : Polar aprotic solvents (e.g., MeCN) enhance reaction rates by stabilizing transition states.
-
Amine stoichiometry : Excess 1-methyl-benzylamine drives the reaction to completion, minimizing side products.
Hydrolysis of Protected Intermediates
Alternative routes employ hydrolysis of phthalimide-protected precursors. For example, 2-carboxyethyl-3-(2-phthalimidoethyl)-5-methoxyindole is treated with lithium hydroxide monohydrate and sodium hydroxide at 88–90°C, followed by hydrochloric acid neutralization. This method achieves a 99% yield, with the phthalimide group acting as a protecting amine during synthesis.
Glycosylation Strategies for Deoxyfructose Conjugation
The coupling of 5-methoxytryptamine with deoxyfructose represents the most challenging step, requiring precise control over stereochemistry and regioselectivity.
Neighboring-Group Assisted Glycosylation
A method adapted from glucosylation protocols involves using a (2-nitrophenyl)acetyl (NPAc)-protected glucosyl trichloroacetimidate donor. While originally developed for T2-toxin glucosylation, this approach is hypothetically applicable to deoxyfructose by modifying the sugar donor:
-
Activation : Deoxyfructose is functionalized as a trichloroacetimidate (e.g., 2,3,4,6-tetra-O-NPAc-D-fructose trichloroacetimidate) using BF3·OEt2 as a catalyst.
-
Coupling : The activated donor reacts with 5-methoxytryptamine in dichloromethane at –20°C, forming a β-glycosidic bond via neighboring-group participation.
-
Deprotection : The NPAc groups are removed under mild hydrogenolysis conditions (H2/Pd-C), preserving the tryptamine moiety.
Table 1: Optimized Glycosylation Conditions
Reductive Amination Approach
An alternative pathway involves reductive amination between 5-methoxytryptamine and deoxyfructose-1-aldehyde:
-
Aldehyde generation : Deoxyfructose is oxidized selectively at the anomeric position using TEMPO/NaClO2[hypothetical].
-
Condensation : The aldehyde reacts with the primary amine of 5-methoxytryptamine in MeOH, forming a Schiff base.
-
Reduction : Sodium cyanoborohydride reduces the imine to a stable amine linkage[hypothetical].
Biosynthetic Considerations
While no direct biosynthetic routes for this compound are documented, analogous pathways for N-acetyl-5-methoxytryptamine (melatonin) suggest potential strategies:
-
Enzymatic glycosylation : Recombinant E. coli expressing glycosyltransferases could theoretically conjugate UDP-deoxyfructose to 5-methoxytryptamine.
-
Fermentation optimization : High-density fermentation with engineered strains may improve yields, though this remains speculative.
Analytical Characterization
Critical quality control metrics include:
-
HPLC purity : Methods adapted from melatonin synthesis achieve >99.5% purity using C18 columns and acetonitrile/water gradients.
-
Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion at m/z 352.1634 (C17H24N2O6).
-
NMR spectroscopy : 1H NMR signals at δ 7.15 (d, J=8.5 Hz, indole H-4), 6.85 (s, indole H-2), and 3.70 (s, OCH3) validate structural integrity[hypothetical].
Q & A
Q. What statistical frameworks are recommended for analyzing 5-MT’s dose-dependent effects in preclinical studies?
Q. How should researchers address batch variability in 5-MT’s bioactivity due to storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
